Hexanoylglycine-d2
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Overview
Description
Hexanoylglycine-d2 is a deuterium-labeled derivative of hexanoylglycine. It is a stable isotope compound where two hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes of hydrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoylglycine-d2 is synthesized by incorporating deuterium into hexanoylglycine. The process involves the reaction of hexanoyl chloride with glycine in the presence of a deuterium source. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions
Hexanoylglycine-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hexanoylglycine-d2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new drugs and in quality control processes to ensure the consistency and purity of pharmaceutical products
Mechanism of Action
Hexanoylglycine-d2 exerts its effects by acting as a stable isotope tracer. The deuterium atoms in the compound allow for precise quantitation and tracking in various biological and chemical processes. The molecular targets and pathways involved include metabolic pathways where hexanoylglycine is metabolized, allowing researchers to study the dynamics of fatty acid metabolism and drug interactions .
Comparison with Similar Compounds
Similar Compounds
Hexanoylglycine: The non-deuterated form of hexanoylglycine.
Octanoylglycine: A similar compound with an eight-carbon chain instead of six.
Butanoylglycine: A similar compound with a four-carbon chain instead of six.
Uniqueness
Hexanoylglycine-d2 is unique due to the incorporation of deuterium atoms, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantitation is crucial .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
175.22 g/mol |
IUPAC Name |
2,2-dideuterio-2-(hexanoylamino)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/i6D2 |
InChI Key |
UPCKIPHSXMXJOX-NCYHJHSESA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCCCC |
Canonical SMILES |
CCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
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